molecular formula C8H16ClNO2 B1442738 Methyl 4-methylpiperidine-4-carboxylate hydrochloride CAS No. 949081-43-0

Methyl 4-methylpiperidine-4-carboxylate hydrochloride

Cat. No.: B1442738
CAS No.: 949081-43-0
M. Wt: 193.67 g/mol
InChI Key: JWOIOCYCJNBEQY-UHFFFAOYSA-N
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Description

Methyl 4-methylpiperidine-4-carboxylate hydrochloride (CAS 949081-43-0) is a substituted piperidine ester derivative of interest in medicinal chemistry and organic synthesis. The compound has a molecular formula of C8H16ClNO2 and a molecular weight of 193.67 g/mol . This molecule features a piperidine ring, a common scaffold in pharmaceuticals, which is functionalized with both a methyl ester group and a methyl substituent at the 4-position . Piperidine derivatives are widely utilized as key building blocks and reactants in the synthesis of more complex molecules. For instance, closely related compounds like methyl piperidine-4-carboxylate are employed as reactants in the C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation, and in the development of antitubercular agents, aminopyrazine inhibitors, and protein kinase D inhibitors . This suggests that this compound serves as a versatile synthetic intermediate for constructing diverse compound libraries for biological screening. The hydrochloride salt form typically offers improved stability and handling properties compared to the free base. This product is intended for research and development purposes only. It is strictly for laboratory use and is not certified for human consumption or diagnostic applications. Researchers should consult the relevant safety data sheet prior to use. Key hazards include potential harm by inhalation, in contact with skin, and if swallowed . Appropriate personal protective equipment, including lab coats, gloves, and safety goggles, is required, and the material should be handled in a well-ventilated area, preferably a fume hood .

Properties

IUPAC Name

methyl 4-methylpiperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-8(7(10)11-2)3-5-9-6-4-8;/h9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOIOCYCJNBEQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718303
Record name Methyl 4-methylpiperidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949081-43-0
Record name Methyl 4-methylpiperidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-methylpiperidine-4-carboxylate hydrochloride
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Preparation Methods

Hydrolysis Step

  • Raw material: 4-methyl-2-cyanopiperidine
  • Reagent: Hydrochloric acid (6N)
  • Conditions: Reflux at approximately 100 ± 5 °C for 5 hours
  • Outcome: Conversion to 4-methyl-2-piperidinecarboxylic acid hydrochloride
  • Post-reaction: Removal of solvent by reduced pressure distillation, followed by ethanol addition and filtration to remove inorganic salts

Esterification Step

  • Reagents: Absolute ethanol and thionyl chloride
  • Conditions: Cooling to 10 ± 5 °C, dropwise addition of thionyl chloride, reflux for 5-6 hours
  • Product: 4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride (distillation residue)
  • Yield: Combined molar yield for esterification and subsequent steps approximately 44%

Purification and Isomer Separation

  • Solvents: Methyl tert-butyl ether and ethanol mixed solvent
  • Process: Pulping the reaction mixture, filtering out cis-isomer solids, collecting mother liquor containing trans-isomer
  • Further processing: Extraction with dichloromethane and washing with saline, drying over anhydrous sodium sulfate, evaporation to obtain trans-4-methyl-2-ethyl piperidinecarboxylate hydrochloride as a reddish-brown liquid

Final Resolution

  • Resolving agent: L-tartaric acid
  • Purpose: To obtain the (2R,4R)-4-methylpiperidine-2-ethyl formate, which is a chiral form of the target compound

Preparation via Catalytic Hydrogenation of 4-methyl-2-pyridinecarboxylic acid

Hydrogenation Step

  • Raw material: 4-methyl-2-pyridinecarboxylic acid
  • Catalyst: Palladium on charcoal (10% weight relative to substrate)
  • Solvent: Methanol or ethanol (3-4 times weight of substrate)
  • Conditions: Temperature 45-55 °C, hydrogen pressure 2-3 kg/cm², reaction time sufficient for complete hydrogenation
  • Outcome: Reduction of pyridine ring to piperidine ring, yielding 4-methyl-2-piperidinecarboxylic acid

Esterification Step

  • Reagents: Thionyl chloride (1.1 molar equivalents), dehydrated alcohol (methanol or ethanol, 3 molar equivalents)
  • Solvent: Toluene
  • Conditions: Dropwise addition of thionyl chloride to the hydrogenation product solution, followed by addition of alcohol, stirring until complete esterification

Resolution and Isolation

  • Chiral resolving agent: D-amygdalic acid or L-tartaric acid
  • Process: Crystallization at low temperature (~10 °C), filtration, and drying to isolate the chiral methyl 4-methylpiperidine-4-carboxylate hydrochloride

Summary Table of Key Preparation Steps

Step Reagents/Conditions Product/Outcome Notes
Hydrolysis 4-methyl-2-cyanopiperidine + 6N HCl, reflux 100 °C, 5h 4-methyl-2-piperidinecarboxylic acid hydrochloride Removal of solvent, filtration
Esterification Absolute ethanol + thionyl chloride, reflux 5-6h 4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride Cooling during addition, distillation residue
Isomer separation Methyl tert-butyl ether + ethanol, stirring 4-5h Trans-isomer isolated by filtration and extraction Cis-isomer removed as solid
Hydrogenation alternative 4-methyl-2-pyridinecarboxylic acid + Pd/C + H2, 45-55 °C, 2-3 kg/cm² 4-methyl-2-piperidinecarboxylic acid Followed by esterification
Esterification (alternative) Thionyl chloride + dehydrated alcohol in toluene Methyl ester formed Dropwise addition, stirring
Resolution L-tartaric acid or D-amygdalic acid, crystallization at 10 °C Chiral this compound Purification and isolation

Research Findings and Practical Considerations

  • Reaction Control: Hydrolysis and esterification require precise temperature control and slow addition of reagents like thionyl chloride to prevent side reactions and degradation.
  • Purification: Separation of cis and trans isomers is critical for obtaining the desired stereochemistry, often achieved by selective crystallization and solvent extraction.
  • Catalysts: Palladium on charcoal is preferred for hydrogenation due to high activity and selectivity.
  • Yields: Combined yields for multi-step processes range around 40-50%, which is acceptable for scale-up.
  • Safety and Scale-Up: Use of hydrochloric acid and thionyl chloride necessitates appropriate safety measures; methods described are suitable for industrial scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methylpiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Synthesis of Pharmaceutical Compounds
    • Methyl 4-methylpiperidine-4-carboxylate hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical agents. Notably, it is used in the preparation of antitubercular agents and aminopyrazine inhibitors . The compound's structure allows for modifications that can lead to the development of new therapeutic agents.
  • Catalytic Reactions
    • The compound is utilized in catalytic reactions, particularly in the asymmetric hydrogenation of sterically demanding aryl enamides. This process is crucial for producing compounds with specific stereochemical configurations, which are often required in drug development .
  • Precursor for Active Pharmaceutical Ingredients (APIs)
    • It acts as a precursor for argatroban, an anticoagulant medication used to treat thrombosis. The synthesis involves converting this compound into more complex structures through various chemical transformations .

Case Study 1: Antitubercular Agents

A study demonstrated the synthesis of novel antitubercular agents using this compound as a starting material. The synthesized compounds exhibited significant activity against Mycobacterium tuberculosis, showcasing the compound's potential in developing new treatments for tuberculosis .

Case Study 2: Asymmetric Synthesis

Research highlighted the effectiveness of this compound in asymmetric synthesis processes. The compound was involved in a reaction that yielded high enantiomeric excess, which is critical for the efficacy and safety of pharmaceutical products .

Mechanism of Action

The mechanism of action of Methyl 4-methylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. The compound may also interact with cellular receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares methyl 4-methylpiperidine-4-carboxylate hydrochloride with key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
This compound Not available C₈H₁₅NO₂·HCl 193.67 (calculated) 4-methyl, methyl ester Organic synthesis, drug intermediates (inferred)
Ethyl 4-methylpiperidine-4-carboxylate hydrochloride 225240-71-1 C₉H₁₇NO₂·HCl 207.7 4-methyl, ethyl ester Protein degrader building blocks
trans-Methyl 3-methylpiperidine-4-carboxylate hydrochloride 1300713-02-3 C₈H₁₆ClNO₂ 207.67 3-methyl, trans configuration Chemical synthesis
4-Methylpiperidine-4-carboxylic acid hydrochloride 919354-20-4 C₇H₁₃NO₂·HCl 179.64 (calculated) 4-methyl, carboxylic acid Synthesis intermediate
Meperidine hydrochloride 57-42-1 C₁₅H₂₁NO₂·HCl 283.79 1-methyl-4-phenyl, ethyl ester Analgesic (opioid)

Key Observations:

  • Substituent Position: The position of methyl groups significantly impacts biological activity and reactivity. For example, trans-methyl 3-methylpiperidine-4-carboxylate hydrochloride (3-methyl substituent) may exhibit steric hindrance compared to the 4-methyl analog .
  • Ester vs. Acid: The methyl ester derivative is more lipophilic than the carboxylic acid form (e.g., 4-methylpiperidine-4-carboxylic acid hydrochloride), enhancing its utility in drug delivery systems .
  • Ester Chain Length: Ethyl esters (e.g., ethyl 4-methylpiperidine-4-carboxylate hydrochloride) offer slightly higher molecular weight and altered solubility compared to methyl esters .

Pharmacological and Toxicological Profiles

  • Its 4-phenyl substituent contributes to μ-opioid receptor binding .
  • Toxicity: Limited data exist for this compound, but safety data sheets (SDS) for ethyl analogs recommend avoiding inhalation, skin contact, and eye exposure .

Biological Activity

Methyl 4-methylpiperidine-4-carboxylate hydrochloride (MMPC) is an organic compound with significant potential in medicinal chemistry, particularly as a precursor for synthesizing biologically active molecules. This article explores its biological activity, synthetic pathways, and applications in drug development.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C7H14ClN
  • Molecular Weight : Approximately 157.213 g/mol
  • CAS Number : 949081-43-0
  • SMILES Notation : COC(=O)C1(C)CCNCC1.Cl

The compound features a piperidine ring substituted with a methyl group and a carboxylate ester functional group. This unique substitution pattern may impart distinct pharmacological properties compared to its analogs.

1. Synthesis and Derivative Formation

MMPC serves as a key starting material for the C-2 arylation of piperidines, which involves attaching an aromatic group to the second carbon of the piperidine ring. This reaction utilizes directed transition metal-catalyzed sp³ C-H activation, allowing for high regioselectivity and functional group tolerance. The ability to create diverse piperidine derivatives has significant implications for drug discovery and development.

2. Therapeutic Applications

Research indicates that MMPC derivatives have potential therapeutic properties, particularly in the development of new drug candidates. Piperidine is a privileged scaffold found in numerous biologically active molecules, making MMPC a valuable compound in medicinal chemistry.

3. Case Studies

Several studies highlight the biological activity of compounds derived from MMPC:

  • Thrombin Inhibition : One notable derivative is (2R, 4R)-4-methyl-2-piperidinecarboxylic acid, which is a key intermediate in the synthesis of argatroban, a reversible thrombin inhibitor used in anticoagulant therapy for ischemic cerebral infarction patients. Argatroban has demonstrated high selectivity towards thrombin and has been shown to improve daily activities in affected patients .
  • Cell Migration and Invasion : Another study explored the effects of related compounds on cancer cell behavior. Certain derivatives were found to suppress cell migration and invasion while inducing G2/M phase arrest, indicating potential anti-cancer properties .

Comparative Analysis with Related Compounds

The following table summarizes key comparisons between MMPC and similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl piperidine-4-carboxylateC7H13NO2Lacks an additional methyl group on the ring
N-MethylpiperidineC6H15NSimple structure without carboxylic acid
Methyl 1-piperidinecarboxylateC7H13NO2Different position of carboxylic acid

The unique substitution pattern of MMPC may lead to distinct pharmacological effects compared to these analogs.

Q & A

Q. What are the common synthetic routes for Methyl 4-methylpiperidine-4-carboxylate hydrochloride, and how can reaction conditions be optimized for yield?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 4-methylpiperidine-4-carboxylic acid with methanol under acidic conditions (e.g., thionyl chloride or HCl gas) to form the methyl ester. Optimization includes:

  • Temperature control : Maintaining 0–5°C during esterification minimizes side reactions like ester hydrolysis .
  • Solvent selection : Dichloromethane or THF improves solubility of intermediates .
  • Purification : Recrystallization from ethanol/water or column chromatography (silica gel, eluting with 5–10% methanol in DCM) enhances purity .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm ester and piperidine ring integrity. For hydrochloride salts, a broad peak at ~10–12 ppm (HCl proton) is typical .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 204.12) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) .
  • X-ray crystallography : Single-crystal analysis resolves stereochemistry; SHELX software is widely used for refinement .

Q. What are the typical applications of this compound in medicinal chemistry research?

It serves as a precursor for:

  • Opioid receptor modulators : Structural analogs (e.g., meperidine derivatives) are studied for analgesic activity .
  • Enzyme inhibitors : The piperidine scaffold targets acetylcholinesterase (AChE) and monoamine oxidases (MAOs) .
  • Prodrug development : Ester hydrolysis in vivo can release active carboxylic acid metabolites .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model transition states and activation energies:

  • Nucleophilic attack : The methyl ester’s electron-withdrawing effect lowers the LUMO energy at the carbonyl carbon, favoring nucleophilic substitution .
  • Steric effects : The 4-methyl group increases torsional strain, reducing reactivity at the piperidine nitrogen .
  • Solvent effects : Polar solvents (e.g., DMSO) stabilize charged intermediates, accelerating reactions .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?

Discrepancies often arise from impurities or polymorphic forms:

  • Purity verification : Use DSC (differential scanning calorimetry) to detect polymorphs; a sharp melting point (~210–215°C) indicates high purity .
  • Solubility testing : Compare results in buffered solutions (pH 1–7.4) to account for salt dissociation .
  • Cross-validation : Combine HPLC, 1H^1H-NMR, and elemental analysis to confirm batch consistency .

Q. How does steric hindrance from the 4-methyl group affect participation in ring-forming reactions (e.g., cycloadditions)?

The 4-methyl group:

  • Limits conformational flexibility : Restricts chair-to-boat transitions in the piperidine ring, reducing reactivity in Diels-Alder reactions .
  • Alters regioselectivity : In SN2 reactions, bulky substituents favor axial attack, leading to trans-diastereomers .
  • Impacts catalysis : Metal complexes (e.g., Pd) show reduced catalytic efficiency due to hindered ligand coordination .

Q. What are the challenges in crystallizing this hydrochloride salt, and how can they be addressed?

Challenges include hygroscopicity and polymorphism:

  • Solvent selection : Slow evaporation from ethanol/acetone (1:3) produces stable monoclinic crystals .
  • Humidity control : Use anhydrous conditions during crystallization to prevent hydrate formation .
  • Additives : Trace HCl gas in the solvent system improves crystal lattice integrity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-methylpiperidine-4-carboxylate hydrochloride
Reactant of Route 2
Methyl 4-methylpiperidine-4-carboxylate hydrochloride

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